2-Amino-3-(naphthalen-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(naphthalen-1-yl)propanoic acid is an alanine derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is known for its unique structure, which includes a naphthalene ring attached to the alanine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with alanine. One common method includes the use of naphthalene-1-carboxaldehyde and alanine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted alanine derivatives .
Scientific Research Applications
2-Amino-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Amino-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl-L-alanine: Similar in structure but with different biological activities.
®-2-Amino-3-(naphthalen-2-yl)propanoic acid: Another naphthalene derivative with distinct properties.
Uniqueness
2-Amino-3-(naphthalen-1-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
2-amino-3-naphthalen-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874407 |
Source
|
Record name | 3-naphthalen-1-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-42-1 |
Source
|
Record name | 1-Naphthylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC230425 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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